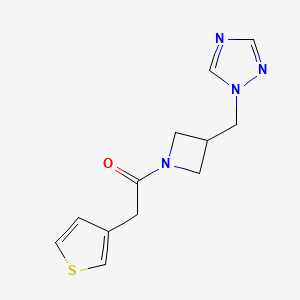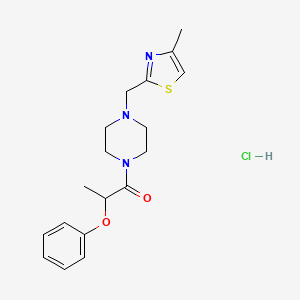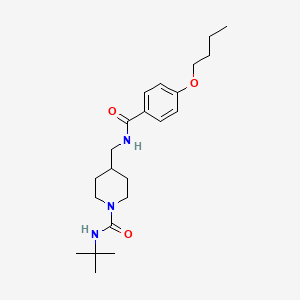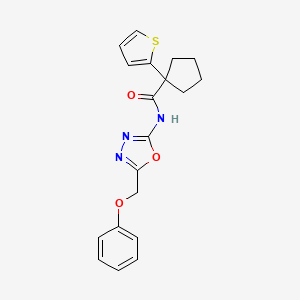![molecular formula C13H13N3O3 B2865538 N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide CAS No. 2361639-79-2](/img/structure/B2865538.png)
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, also known as DAAO inhibitor, is a chemical compound that is used in scientific research to inhibit the activity of D-amino acid oxidase (DAAO). DAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids, which are important neurotransmitters in the central nervous system. The inhibition of DAAO by N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide works by inhibiting the activity of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, which is an enzyme that catalyzes the oxidative deamination of D-amino acids. By inhibiting N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide increases the levels of D-amino acids in the brain, which can have neuroprotective effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide are related to its inhibition of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide. The increase in D-amino acid levels in the brain can have a number of effects, including modulation of neurotransmitter release, regulation of synaptic plasticity, and protection against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide in lab experiments include its specificity for N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide and its ability to increase D-amino acid levels in the brain. However, there are also limitations to using N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Zukünftige Richtungen
There are a number of future directions for research on N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, including:
1. Further investigation of the neuroprotective effects of D-amino acids and the potential therapeutic applications of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide inhibition in neurological disorders.
2. Development of more selective and potent N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide inhibitors that can be used in clinical settings.
3. Examination of the effects of chronic N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide inhibition on brain function and behavior.
4. Investigation of the role of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide in other physiological processes such as immune function and metabolism.
5. Development of new methods for measuring N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide activity and D-amino acid levels in the brain.
Synthesemethoden
The synthesis of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide involves the reaction of 4-(2,6-Dioxo-1,3-diazinan-4-yl)aniline with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has been used in scientific research to study the role of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide in various neurological disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. The inhibition of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide by N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has been shown to increase the levels of D-amino acids in the brain, which can have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-11(17)14-9-5-3-8(4-6-9)10-7-12(18)16-13(19)15-10/h2-6,10H,1,7H2,(H,14,17)(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJZLMVIECDLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2865459.png)
![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)


![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2865467.png)

![6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2865470.png)
![7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865471.png)
![4-[2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2865472.png)


